molecular formula C19H19NO4S2 B2407832 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1421505-96-5

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2407832
CAS No.: 1421505-96-5
M. Wt: 389.48
InChI Key: FPYSZRNJOIKBQD-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C19H19NO4S2 and its molecular weight is 389.48. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including compounds with acyl and methoxyphenoxy groups similar to the compound of interest, have been studied extensively for their metabolic pathways in liver microsomes of humans and rats. This research could provide foundational knowledge for studying the metabolism of similar compounds, offering insights into their potential biotransformation and interactions within biological systems. The metabolism of these herbicides involves complex pathways leading to DNA-reactive products, indicating a focus on understanding carcinogenic potentials and metabolic activations (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, as detailed in the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights the importance of specific functional group transformations in medicinal chemistry. This process involves optimizing reaction conditions to achieve selective acetylation, which could be relevant for modifying the compound of interest for specific scientific or pharmacological applications (Magadum & Yadav, 2018).

Synthesis and Antimalarial Activity

The synthesis and evaluation of compounds for antimalarial activity, such as those derived from quinoline, demonstrate the potential for structurally complex compounds to be developed as therapeutic agents. Although not directly related, the methodologies and structure-activity relationship studies could provide a basis for exploring the therapeutic potentials of the compound against various diseases, including malaria (Werbel et al., 1986).

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-23-14-5-2-3-6-15(14)24-12-18(21)20-11-13-8-9-17(26-13)19(22)16-7-4-10-25-16/h2-10,19,22H,11-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYSZRNJOIKBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.